molecular formula C8H17NO4 B14194000 (2S,3S,4R)-1,2-Bis(2-hydroxyethyl)pyrrolidine-3,4-diol CAS No. 861675-49-2

(2S,3S,4R)-1,2-Bis(2-hydroxyethyl)pyrrolidine-3,4-diol

Cat. No.: B14194000
CAS No.: 861675-49-2
M. Wt: 191.22 g/mol
InChI Key: AJGUOLSPZUDNSA-RNJXMRFFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,3S,4R)-1,2-Bis(2-hydroxyethyl)pyrrolidine-3,4-diol is a chiral compound with significant potential in various scientific fields. This compound features a pyrrolidine ring substituted with two hydroxyethyl groups and two hydroxyl groups, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S,4R)-1,2-Bis(2-hydroxyethyl)pyrrolidine-3,4-diol typically involves the following steps:

    Starting Material: The synthesis begins with a suitable pyrrolidine derivative.

    Hydroxyethylation: The pyrrolidine derivative undergoes hydroxyethylation using ethylene oxide under basic conditions.

    Hydroxylation: The resulting intermediate is then subjected to hydroxylation using oxidizing agents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4) to introduce the hydroxyl groups.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature Control: Maintaining optimal temperatures to prevent side reactions.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(2S,3S,4R)-1,2-Bis(2-hydroxyethyl)pyrrolidine-3,4-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The hydroxyethyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as OsO4, KMnO4, or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Conditions may vary depending on the desired substitution, but common reagents include alkyl halides and strong bases.

Major Products

    Oxidation: Formation of diketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

(2S,3S,4R)-1,2-Bis(2-hydroxyethyl)pyrrolidine-3,4-diol has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic properties, including potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S,3S,4R)-1,2-Bis(2-hydroxyethyl)pyrrolidine-3,4-diol involves its interaction with specific molecular targets. The hydroxyl and hydroxyethyl groups allow it to form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (2R,3R,4S)-1,2-Bis(2-hydroxyethyl)pyrrolidine-3,4-diol: A stereoisomer with different spatial arrangement of atoms.

    2-Hydroxymethyl tetrahydrofuran: A structurally related compound with a tetrahydrofuran ring.

    Iminosugar derivatives: Compounds containing a pyrrolidine-phosphine moiety used in catalysis.

Uniqueness

(2S,3S,4R)-1,2-Bis(2-hydroxyethyl)pyrrolidine-3,4-diol is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties

Properties

CAS No.

861675-49-2

Molecular Formula

C8H17NO4

Molecular Weight

191.22 g/mol

IUPAC Name

(2S,3S,4R)-1,2-bis(2-hydroxyethyl)pyrrolidine-3,4-diol

InChI

InChI=1S/C8H17NO4/c10-3-1-6-8(13)7(12)5-9(6)2-4-11/h6-8,10-13H,1-5H2/t6-,7+,8-/m0/s1

InChI Key

AJGUOLSPZUDNSA-RNJXMRFFSA-N

Isomeric SMILES

C1[C@H]([C@H]([C@@H](N1CCO)CCO)O)O

Canonical SMILES

C1C(C(C(N1CCO)CCO)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.